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Quantitative Profiling of CCT251545

The table below summarizes the key quantitative data characterizing CCT251545:

Parameter Value Details / Assay

Biochemical Potency
(IC₅₀)

CDK8/Cyclin C 6 - 7 nM [1] [2] Reporter Displacement
Assay

CDK19/Cyclin C 6 nM [2] Reporter Displacement
Assay

Cellular Potency

WNT pathway inhibition 5 nM (IC₅₀) [3] 7dF3 cell-based reporter

assay

Target engagement

(pSTAT1-SER727)

9 nM (IC₅₀) [2] [4] SW620 human colorectal

cancer cells

Selectivity Profile

Kinase selectivity >100-fold over 291 other kinases [1] [5] Tested at 1 µM
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Parameter Value Details / Assay

CDK family selectivity No significant activity (IC₅₀ >1 µM)
against other CDK/cyclin pairs [2]

Panel of 32 human
CDK/cyclin pairs

|       Primary off-targets (IC₅₀) | GSK3alpha: 462 nM GSK3beta: 690 nM PRKCQ: 122 nM [2] |

Biochemical assays |

Binding Mode and 3D Structure

CCT251545 is characterized as a type I inhibitor, meaning it binds to the active conformation of the kinase

[6].

ATP-Competitive Binding: It functions as an ATP-competitive inhibitor, directly targeting the kinase's
ATP-binding site [2].

Structural Insight from Crystallography: The X-ray crystal structure of CDK8/Cyclin C in complex
with CCT251545 (PDB ID: 5BNJ) reveals a unique "DMG-in" conformation where the activation loop

is folded in a manner typical for active kinases. The structure shows that the C-terminal tail of CDK8
inserts into the ligand-binding site, contributing to a highly specific interaction that underpins the

compound's selectivity [1] [5] [7].

The following diagram illustrates the experimental workflow that was used to identify the binding mode and

confirm the specificity of CCT251545:
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Experimental workflow for characterizing CCT251545 binding.

Key Experimental Protocols

Target Identification (SILAC-based Affinity Capture) [5]
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This method identified CDK8 and CDK19 as the primary cellular targets.

Cell Culture & Metabolic Labeling: LS174T human colon carcinoma cells were grown in media
containing either light (Lys0, Arg0) or heavy (Lys8, Arg10) isotopic forms of amino acids (SILAC).

Preparation of Affinity Matrix: A derivative of CCT251545 with a propyl linker (compound 5) was
covalently coupled to sepharose beads.

Competitive Pull-Down: Cell lysates from heavy and light-labeled populations were mixed. The
heavy lysate was incubated with the affinity matrix alone, while the light lysate was incubated with the

matrix in the presence of a soluble, active competitor (compound 4 or 6).
Elution & Analysis: Bound proteins were eluted and identified using quantitative mass spectrometry.

Proteins specifically displaced by the active competitor (showing a low heavy-to-light ratio) were
considered high-affinity binders. CDK8 and CDK19 showed the highest affinity.

Confirmation of Direct Binding [5]

Surface Plasmon Resonance (SPR): Used to confirm direct binding of CCT251545 to the full-length
CDK8/cyclin C complex, providing kinetic parameters (kon and koff).

Cellular Thermal Shift Assay (CETSA): Demonstrated target engagement in intact SW620 human
colorectal cancer cells. Treatment with CCT251545 stabilized CDK8 and CDK19, increasing their

resistance to heat-induced denaturation.

Crystallography (PDB 5BNJ) [7]

The 3D structure was determined to a resolution of 2.64 Å.

Protein Complex: Homo sapiens CDK8 and Cyclin-C.
Crystallization: The complex was co-crystallized with CCT251545.

Data Collection & Structure Determination: X-ray diffraction data were collected, and the structure
was solved, revealing the detailed atomic interactions of the type I binding mode.

Biological Pathway and Mechanism

CDK8 and CDK19 are part of the Mediator complex kinase module, which regulates transcription.

CCT251545 inhibits their kinase activity, leading to downstream effects on key signaling pathways.
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Mechanism of action of CCT251545 via CDK8/19 inhibition.

Key Insights for Researchers

Validated Chemical Probe: CCT251545 is regarded as a high-quality, selective chemical probe for

dissecting the biological roles of CDK8 and CDK19 in disease contexts, particularly in cancers with
dysregulated WNT signaling [1] [2] [4].

Critical Pharmacodynamic Biomarker: The inhibition of CDK8/19 by CCT251545 leads to a
reduction in phosphorylation of STAT1 at SER727. This serves as a robust and reliable cellular and in

vivo biomarker for confirming target engagement [1] [5].
In Vivo Efficacy: The compound shows good oral bioavailability in animal models and has

demonstrated significant tumor growth inhibition in xenograft models of MMTV-WNT-1 breast cancer
and APC-mutant human colorectal cancer (SW620) [1] [2] [3].

Need Custom Synthesis?
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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